![molecular formula C24H19ClFN5O2 B11473822 1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473822.png)
1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(6-CHLOROPYRIDAZIN-3-YL)PIPERIDIN-4-OL: Another pyrazolopyridine derivative with similar structural features.
1-(6-CHLOROPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXYLIC ACID: Shares the pyrazolopyridine core but differs in functional groups.
Uniqueness
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClFN5O2 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-[3-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19ClFN5O2/c1-14-23-19(12-22(32)27-24(23)31(30-14)21-10-9-20(25)28-29-21)16-3-2-4-18(11-16)33-13-15-5-7-17(26)8-6-15/h2-11,19H,12-13H2,1H3,(H,27,32) |
InChI Key |
AMLVCDUTDZNIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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